Metaraminol
Overview
Description
Metaraminol is a potent sympathomimetic amine that acts predominantly on alpha-adrenergic receptors. It is primarily used as a vasoconstrictor in the treatment of hypotension, particularly in cases associated with anesthesia. This compound is known for its ability to increase both systolic and diastolic blood pressure by constricting peripheral blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaraminol can be synthesized through various chemical routes. One common method involves the reduction of 3-hydroxyacetophenone using sodium borohydride, followed by reductive amination with ammonia or an amine donor . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reduction process.
Industrial Production Methods
In industrial settings, this compound is often produced through a biocatalytic process involving amine transaminases. This method allows for the efficient production of this compound under mild reaction conditions, making it a more sustainable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Metaraminol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its ketone, aldehyde, and substituted amine forms .
Scientific Research Applications
Metaraminol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies involving adrenergic receptors and their physiological effects.
Medicine: It is used clinically to manage hypotension and as an adjunct in the treatment of shock and other critical conditions
Mechanism of Action
Metaraminol acts primarily through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to an increase in systemic blood pressure. The compound also indirectly releases norepinephrine from its storage sites, further contributing to its vasopressor effects . The inhibition of adenyl cyclase and subsequent reduction in cyclic AMP production are key molecular pathways involved in its mechanism of action .
Comparison with Similar Compounds
Metaraminol is often compared with other vasopressors such as:
Noradrenaline: Both act on alpha-adrenergic receptors, but noradrenaline has a broader range of effects, including beta-adrenergic activity.
Ephedrine: Ephedrine is a mixed-acting sympathomimetic with both alpha and beta-adrenergic effects, making it more versatile but also more prone to side effects.
Phenylephrine: Phenylephrine is a selective alpha-1 adrenergic agonist, similar to this compound, but with a shorter duration of action
This compound’s uniqueness lies in its predominant alpha-1 adrenergic activity and its ability to release norepinephrine indirectly, making it particularly effective in managing hypotension without significantly affecting heart rate .
Properties
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-RCOVLWMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33402-03-8 (bitartrate (1:1) (salt)) | |
Record name | Metaraminol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023268 | |
Record name | Metaraminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metaraminol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/, INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/, 1.28e+01 g/L | |
Record name | Metaraminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METARAMINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metaraminol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Metaraminol acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic). Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP. Another effect of Metaraminol is that it releases norepinephrine from its storage sites indirectly., BY DIRECT ACTION ON ALPHA ADRENERGIC RECEPTORS & INDIRECT ACTION THROUGH THE RELEASE OF NOREPINEPHRINE FROM STORAGE SITES...PRODUCES VASOCONSTRICTION, INCREASED PERIPHERAL VASCULAR RESISTANCE, & A RESULTANT INCREASED BLOOD PRESSURE. REFLEX BRADYCARDIA USUALLY OCCURS &...RENAL & CEREBRAL BLOOD FLOW DECREASES. /BITARTRATE/, CARDIAC INOTROPY INCREASES, BUT LESS SO THAN WITH NOREPINEPHRINE & CARDIAC OUTPUT REMAINS UNCHANGED OR MAY SLIGHLY DECREASE IF BRADYCARDIA OCCURS. SOME BETA ADRENERGIC MEDIATED VASODILATION OCCURS WITH METARAMINOL, BUT ALPHA EFFECTS PREDOMINATE. /BITARTRATE/, FOLLOWING IV ADMIN OF 1.5 MG/KG TO RABBITS, THERE WAS A POSITIVE CORRELATION BETWEEN PLASMA DRUG LEVEL & ITS VASOPRESSOR EFFECT. DRUG IS APPARENTLY DIRECT-ACTING SYMPATHOMIMETIC AMINE & ITS ACTION IS PROBABLY TERMINATED BY ITS DILUTION IN BODY FLUIDS & TISSUE UPTAKE. | |
Record name | Metaraminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METARAMINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
54-49-9 | |
Record name | Metaraminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metaraminol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaraminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metaraminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METARAMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818U2PZ2EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METARAMINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metaraminol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.5 °C | |
Record name | Metaraminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metaraminol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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